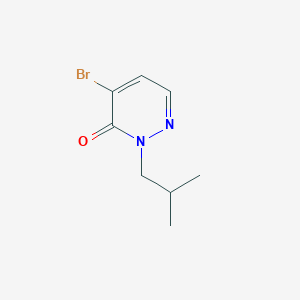

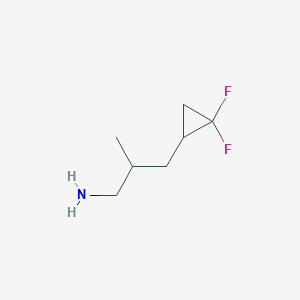

![molecular formula C11H14N6O3 B2896756 N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1798484-25-9](/img/structure/B2896756.png)

N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrazine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds, such as 1,2,4-triazole-containing scaffolds, are synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound likely includes a [1,2,4]triazolo[1,5-a]pyrazine core, which is a fused ring system containing both a triazole and a pyrazine ring .科学研究应用

Cancer Treatment: CDK2 Inhibition

This compound belongs to a class of molecules that have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells.

Application: The compound could be synthesized and tested for its ability to inhibit CDK2 activity. Successful inhibition of CDK2 could lead to the development of new cancer treatments, particularly for cancers that are dependent on this kinase for cell proliferation.

Medicinal Chemistry: c-Met Inhibition

The triazolopyrazine core of the compound is similar to structures that have shown potent inhibition of the mesenchymal-epithelial transition factor (c-Met) protein kinase . c-Met is another important target in cancer treatment because its abnormal activation can lead to tumor growth and metastasis.

Application: Research can be directed towards modifying this compound to enhance its c-Met inhibitory activity, potentially leading to the creation of new anticancer drugs.

Neuropharmacology: GABA A Modulation

Compounds with a triazolopyrazine structure have been reported to exhibit GABA A allosteric modulating activity . GABA A receptors are implicated in various neurological disorders due to their role in inhibitory neurotransmission in the brain.

Application: This compound could be investigated for its potential as a modulator of GABA A receptors, which may lead to new treatments for disorders such as epilepsy, anxiety, and insomnia.

Fluorescent Probes

The unique structure of triazolopyrazines makes them suitable candidates as fluorescent probes due to their electronic properties .

Application: The compound can be utilized in the design of fluorescent probes for biological imaging, which can help in the study of cellular processes and the diagnosis of diseases.

Polymer Chemistry: Solar Cell Applications

Triazolopyrazines have been incorporated into polymers used in solar cells . Their structural and electronic characteristics can improve the efficiency of solar cells.

Application: This compound could be used to synthesize new polymers with enhanced photovoltaic properties, contributing to the advancement of solar energy technology.

Enzyme Inhibition: BACE-1 Inhibition

The compound’s framework is related to structures that have demonstrated β-secretase 1 (BACE-1) inhibition . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which are associated with Alzheimer’s disease.

Application: It could be explored for its BACE-1 inhibitory activity, offering a potential pathway for the development of Alzheimer’s disease treatments.

Synthetic Chemistry: Heterocyclic Synthesis

The compound’s heterocyclic nature allows for a variety of synthetic transformations, making it a valuable building block in the synthesis of new heterocyclic compounds .

Application: It can serve as a precursor for the synthesis of a wide range of heterocyclic derivatives with potential applications in medicinal chemistry and materials science.

Drug Discovery: High-Throughput Screening

Due to its potential biological activity, the compound can be included in high-throughput screening libraries to identify new drug candidates .

属性

IUPAC Name |

N,6-dimethyl-N-[2-(methylamino)-2-oxoethyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O3/c1-6-4-17-9(10(19)13-6)8(14-15-17)11(20)16(3)5-7(18)12-2/h4H,5H2,1-3H3,(H,12,18)(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESSHUCOSQPWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)N(C)CC(=O)NC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

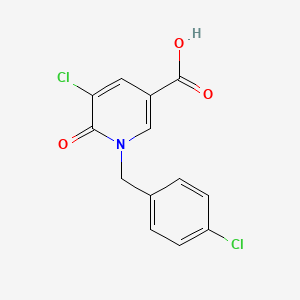

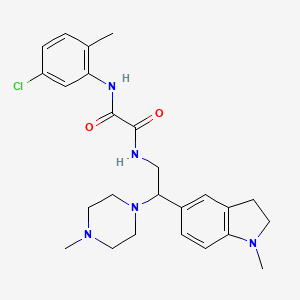

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)

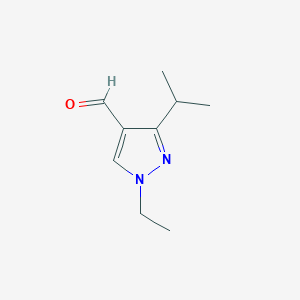

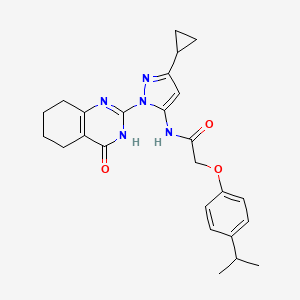

![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)

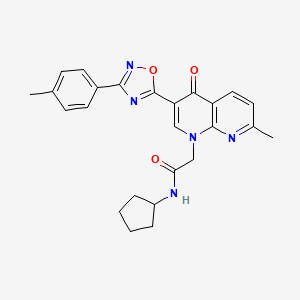

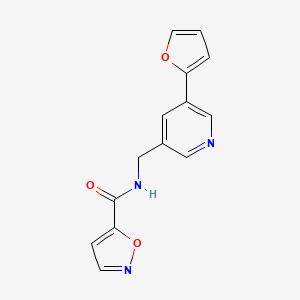

![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2896683.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2896691.png)

![Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2896693.png)